molecular formula C17H13Cl2N5O3S B4958795 4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide

4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B4958795
M. Wt: 438.3 g/mol
InChI Key: BVIMHUZGQGYSHV-UHFFFAOYSA-N
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Description

4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a ureido linkage, a pyrimidinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dichloroaniline: This is achieved through the chlorination of aniline.

    Formation of 3,4-dichlorophenyl isocyanate: This intermediate is synthesized by reacting 3,4-dichloroaniline with phosgene.

    Synthesis of 3-(3,4-dichlorophenyl)urea: The 3,4-dichlorophenyl isocyanate is then reacted with ammonia or an amine to form the urea derivative.

    Coupling with pyrimidin-2-amine: The final step involves the reaction of 3-(3,4-dichlorophenyl)urea with pyrimidin-2-amine in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and urea-based compounds.

    Sulfonamide derivatives: Known for their antibacterial properties and use in drug development.

    Urea-based compounds: Commonly used as enzyme inhibitors and in the synthesis of pharmaceuticals.

Uniqueness

  • The unique combination of dichlorophenyl, ureido, pyrimidinyl, and benzenesulfonamide groups in this compound provides distinct chemical properties and biological activities.
  • Its versatility in undergoing various chemical reactions and its potential applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O3S/c18-14-7-4-12(10-15(14)19)23-17(25)22-11-2-5-13(6-3-11)28(26,27)24-16-20-8-1-9-21-16/h1-10H,(H,20,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIMHUZGQGYSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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